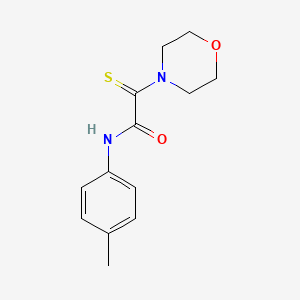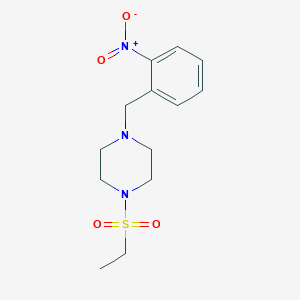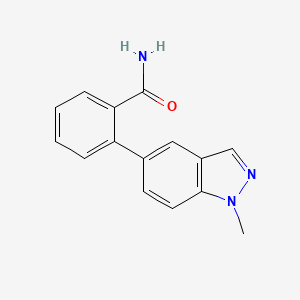
N-(4-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide and related compounds often involves the transamination of cyanothioacetamide with morpholine, yielding various derivatives through alkylation of the resulting products. For instance, the transamination of cyanothioacetamide with morpholine can lead to the formation of compounds like 3-(morpholin-1-yl)-3-thioxopropanethioamide, which can further undergo various alkylation reactions to produce different derivatives (Dyachenko, Chernega, & Dyachenko, 2012).
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as 3-(morpholin-1-yl)-3-thioxopropanethioamide, has been elucidated using techniques like X-ray diffraction. These analyses reveal the geometrical configurations and bond arrangements that are crucial for understanding the chemical reactivity and potential applications of these compounds (Dyachenko, Chernega, & Dyachenko, 2012).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis of Derivatives : Compounds similar to N-(4-methylphenyl)-2-(4-morpholinyl)-2-thioxoacetamide have been synthesized in various studies. For instance, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and their structures were elucidated through different spectroscopic techniques (Gul et al., 2017).
- X-ray Diffraction Studies : Compounds with a morpholine component have been examined using X-ray diffraction to determine their solid-state structures. Such studies are crucial for understanding the molecular configuration and potential interactions of these compounds (Raj, 2020).
Biological Activities
- DNA and Protein Binding : Research indicates that similar compounds can bind with calf thymus DNA and bovine serum albumin (BSA), suggesting potential biological applications. The binding interactions were studied using various spectroscopic methods, revealing mechanisms like intercalation (Raj, 2020).
- Antimicrobial Evaluation : Certain derivatives have been screened for antimicrobial activity. For instance, the aforementioned 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides showed activity against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
Other Applications
- Corrosion Inhibition : N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in acidic environments. This indicates potential industrial applications of similar compounds in protecting metals against corrosion (Nasser & Sathiq, 2016).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-morpholin-4-yl-2-sulfanylideneacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10-2-4-11(5-3-10)14-12(16)13(18)15-6-8-17-9-7-15/h2-5H,6-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBFEFMQCGOLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-2-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5600761.png)
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5600768.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}azepane](/img/structure/B5600772.png)
![3-[(4-phenylbutanoyl)amino]phenyl acetate](/img/structure/B5600777.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]acetate](/img/structure/B5600782.png)
![2-chloro-4-{2-[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}phenol](/img/structure/B5600795.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5600803.png)
![methyl 4-({[(3-methyl-1H-pyrazol-5-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5600807.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600811.png)
![3-methyl-8-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600836.png)
![2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B5600846.png)

